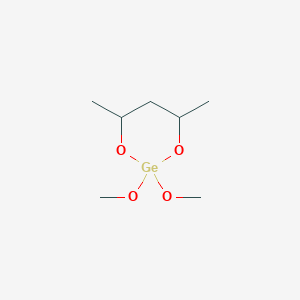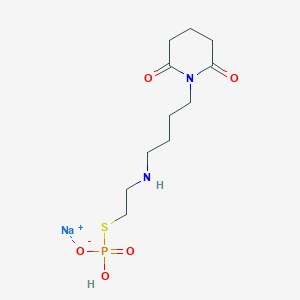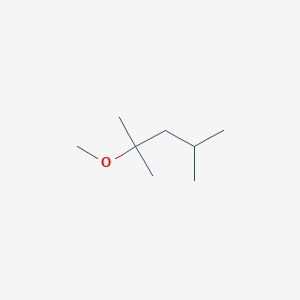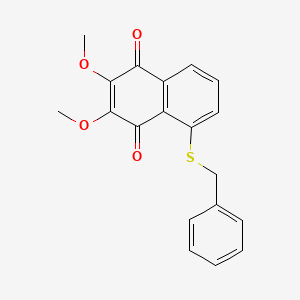![molecular formula C10H16N2O B14141670 1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine CAS No. 914202-91-8](/img/structure/B14141670.png)
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine is a compound that features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a methanamine group
Méthodes De Préparation
The synthesis of 1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine can be achieved through several routes. One common method involves the reaction of pyrrolidine with furan-2-carbaldehyde under reductive amination conditions. This process typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.
Applications De Recherche Scientifique
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities, but differ in their substituents and overall molecular structure.
Furan derivatives: Compounds containing the furan ring are known for their diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals.
Methanamine derivatives: These compounds feature the methanamine group and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of the pyrrolidine, furan, and methanamine groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
914202-91-8 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
[1-(furan-2-ylmethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C10H16N2O/c11-6-9-3-4-12(7-9)8-10-2-1-5-13-10/h1-2,5,9H,3-4,6-8,11H2 |
Clé InChI |
MADYJBIEHBDZAH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


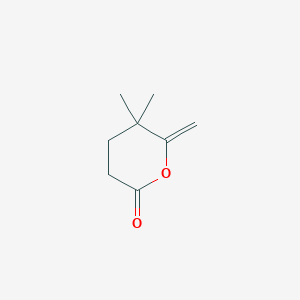
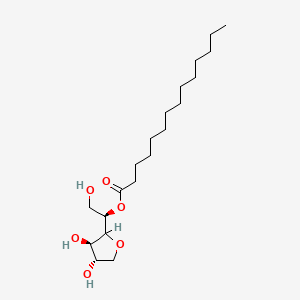
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
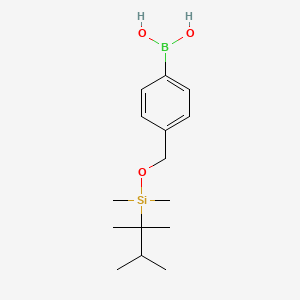
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)


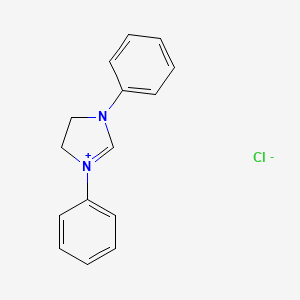
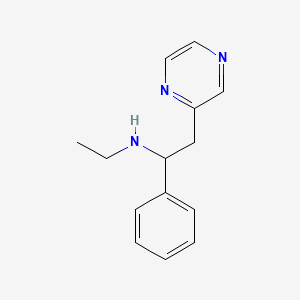
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
